molecular formula C19H21N3O3 B4512145 1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea

1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea

Cat. No.: B4512145
M. Wt: 339.4 g/mol
InChI Key: BMJNSJCWOLXVEC-UHFFFAOYSA-N
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Description

1-[(3,5-Dioxo-4-azatricyclo[52202,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea typically involves the reaction of 2-methylcyclohexane-1,3-dione with 1H-pyrrole-2,5-dione . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea has a wide range of applications in scientific research :

    Chemistry: Used as a reactant in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Uniqueness: 1-[(3,5-Dioxo-4-azatricyclo[52202,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea stands out due to its specific tricyclic structure and the presence of both urea and methylphenyl groups

Properties

IUPAC Name

1-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-11-2-8-14(9-3-11)21-19(25)20-10-22-17(23)15-12-4-5-13(7-6-12)16(15)18(22)24/h2-5,8-9,12-13,15-16H,6-7,10H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJNSJCWOLXVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCN2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea

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